molecular formula C12H13FO3 B1417562 Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate CAS No. 2168067-37-4

Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate

Cat. No. B1417562
M. Wt: 224.23 g/mol
InChI Key: NEQNMIRDUJFHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a 3-fluoro-2-methylphenyl group attached to a propanoate ester. The presence of the fluorine atom could potentially influence the compound’s reactivity and physical properties due to the high electronegativity of fluorine .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The presence of the fluorine atom could potentially influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could potentially influence properties such as polarity, boiling point, and stability .

Scientific Research Applications

Asymmetric Reduction in Organic Chemistry

Ethyl 3-aryl-3-oxopropanoates, similar to Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate, have been studied for their enantioselective reduction to corresponding alcohols using fungi like Rhizopus arrhizus. This process is significant in organic synthesis for creating chiral molecules, a crucial aspect in pharmaceutical and fine chemical industries (Salvi & Chattopadhyay, 2006).

Development of Analytical Methods

Research has been conducted on establishing quantitative bioanalytical methods for molecules similar to Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate. These methods are vital for determining the concentration of such compounds in biological samples, which is a key step in drug development and pharmacokinetic studies (Nemani, Shard & Sengupta, 2018).

Synthesis of Derivatives for Potential Biological Activity

Compounds like Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate have been used as intermediates in synthesizing various derivatives with potential biological activities. These include fungicides, bactericides, and other pharmacologically relevant compounds (Ahluwalia, Dutta & Sharma, 1986).

Investigation in Material Science

This compound and its derivatives also find applications in material science, particularly in the synthesis of novel polymers. These polymers have potential uses in various industries, from electronics to biomedicine (Kharas et al., 2017).

Study of Molecular Interactions

Research into the molecular interactions of compounds like Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate aids in understanding their chemical behavior. This can provide insights into the design of new molecules with desired properties (Zhang, Tong, Wu & Zhang, 2012).

properties

IUPAC Name

ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-6-10(13)8(9)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQNMIRDUJFHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.